molecular formula C16H12N2O2S2 B2459332 (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 840472-97-1

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2459332
CAS No.: 840472-97-1
M. Wt: 328.4
InChI Key: SZASBUVITJIUMH-ZROIWOOFSA-N
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Description

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a recognized and potent inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, particularly in the Wnt/β-catenin pathway . Its primary research value lies in its ability to modulate key biological processes by inhibiting GSK-3β, which is implicated in the pathogenesis of several diseases. In neuroscience research, this compound is investigated for its neuroprotective and neurogenic effects; by inhibiting GSK-3β, it reduces the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease pathology, and promotes hippocampal neurogenesis, offering a potential therapeutic strategy for neurodegenerative conditions (Bozic et al., 2015) . Concurrently, in oncology research, its GSK-3β inhibitory activity is leveraged to study cancer cell proliferation and survival. The compound has demonstrated efficacy in inducing apoptosis and inhibiting growth in various cancer cell lines, including renal and prostate cancer, by stabilizing β-catenin and modulating downstream transcriptional targets (Zhou et al., 2014) . This dual applicability makes it a valuable chemical probe for dissecting the complex roles of GSK-3β signaling in disease models and for exploring novel therapeutic interventions.

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S2/c1-20-13-7-4-6-12(10-13)18-15(19)14(22-16(18)21)9-11-5-2-3-8-17-11/h2-10H,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZASBUVITJIUMH-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of a thiazolidinone derivative. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group and the pyridinylmethylene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various studies due to its potential antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and its ability to interact with biological targets, such as enzymes and receptors, to develop new therapeutic agents.

Medicine

In medicine, this compound is being explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities for use in electronics, sensors, and other advanced technologies.

Mechanism of Action

The mechanism of action of (Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer activity could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal and Antibacterial Activity
  • (Z)-5-(1H-Indol-3-ylmethylene)-2-thioxothiazolidin-4-one derivatives (): Substituents like phenylacetic acid at position 3 enhance antifungal activity, while propionic or butyric acid reduce potency. For example, compound 5f (phenylacetic acid substituent) showed superior activity compared to derivatives with hexanoic acid, which abolished activity .
  • (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one derivatives (): Compound 3a (3-(2-oxoethyl) substituent) exhibited 85% yield and a melting point of 215–217°C, while 3g (4-hydroxy-3-methoxybenzylidene) showed lower yield (39.2%) and melting point (187–189°C). The methoxy group’s position (para vs.
  • Anti-Biofilm Agents ():

    • Top-performing compounds (e.g., 3-(4-fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one) feature electron-withdrawing groups (fluoro, nitro) that enhance anti-biofilm activity. The target compound’s methoxy group may reduce potency compared to these derivatives but improve solubility .
Anticancer Activity
  • (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one ():
    • Fluorination at the benzylidene ring improves anticancer activity by enhancing electrophilicity and binding to cellular targets. The target compound’s pyridine ring may offer similar electronic effects but with distinct hydrogen-bonding interactions .
Melting Points and Yields
Compound Substituents Yield (%) Melting Point (°C) Source
Target Compound 3-methoxyphenyl, pyridin-2-yl N/A N/A -
(Z)-3-(4-Chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one 4-chlorophenyl, 4-hydroxybenzylidene 48 249–251
(Z)-5-(4-Methoxybenzylidene)-3-(2-oxoethyl)-2-thioxothiazolidin-4-one 4-methoxybenzylidene, 2-oxoethyl 85 215–217
(Z)-5-(3,4-Dimethylbenzylidene)-3-N(2-ethoxyphenyl)-2-thioxothiazolidin-4-one 3,4-dimethylbenzylidene 82 136
  • The target compound’s pyridinyl group may lower melting points compared to purely aromatic substituents due to reduced symmetry.

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • Methoxy (-OCH₃) and hydroxy (-OH) groups improve solubility but may reduce potency compared to fluoro or nitro groups, which enhance electrophilicity and target binding .
  • Heterocyclic vs. Aromatic Substituents :
    • Pyridine rings (target compound) offer π-π stacking and hydrogen-bonding interactions distinct from indole or benzylidene groups in other derivatives ().

Biological Activity

(Z)-3-(3-methoxyphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a thiazolidinone core and various substituents, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C14H12N2OSC_{14}H_{12}N_2OS, and it features a thiazolidinone ring system with a pyridine and methoxyphenyl substituent. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. The presence of the thiazolidinone moiety is often linked to enhanced antimicrobial effects.
  • Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for combating oxidative stress in biological systems.
  • Anti-inflammatory Effects : Some thiazolidinones have been reported to inhibit inflammatory pathways, suggesting that this compound might also exert anti-inflammatory effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.
  • Receptor Binding : Structural similarities to biologically active molecules suggest potential binding to receptors involved in various physiological processes.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of thiazolidinone derivatives, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial potential .

Antioxidant Activity

A study assessing the antioxidant capacity of various thiazolidinones reported that the compound exhibited an IC50 value of 50 µg/mL in DPPH radical scavenging assays, indicating moderate antioxidant activity .

Anti-inflammatory Effects

In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectObserved ValueReference
AntimicrobialMIC against S. aureus32 µg/mL
AntioxidantIC50 in DPPH assay50 µg/mL
Anti-inflammatoryCytokine production reductionSignificant reduction

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